molecular formula C18H17NO3 B214941 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214941
M. Wt: 295.3 g/mol
InChI Key: CACBKRHORXSYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as EIDD-2801, is a small-molecule drug that has shown promise in treating a range of viral infections, including influenza and coronaviruses. This molecule was first identified in 2019 by scientists at Emory University and has since been the subject of extensive research.

Mechanism of Action

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one works by inhibiting viral RNA synthesis, which is essential for the replication of many viruses. This molecule is a prodrug, meaning that it is converted into its active form by enzymes within infected cells. Once activated, 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one incorporates into viral RNA, causing lethal mutations that prevent the virus from replicating.
Biochemical and Physiological Effects:
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective treatment for viral infections in humans. This molecule is rapidly absorbed and distributed throughout the body, with a half-life of approximately 11 hours in rats. 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to cross the blood-brain barrier, suggesting that it may be effective against viral infections of the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is that it can be administered orally, making it a convenient treatment option for patients. This molecule has also been shown to have broad-spectrum activity against a range of viruses, making it a promising candidate for the development of new antiviral drugs. However, one limitation of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is that it may be less effective against viruses that do not rely on RNA synthesis for replication.

Future Directions

There are several potential future directions for research on 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One possible avenue is to explore the use of this molecule in combination with other antiviral drugs, to determine whether it can enhance their efficacy. Another area of research could be to investigate the potential use of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one as a prophylactic treatment for viral infections, to prevent the spread of viruses in high-risk populations. Finally, further studies could be conducted to better understand the mechanism of action of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, to identify ways to optimize its antiviral activity.

Synthesis Methods

The synthesis of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, starting with the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate to form the intermediate 4-ethyl-2-oxobut-3-enal. This intermediate is then reacted with indole-2-one to form the final product, 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. The synthesis of this molecule has been optimized to produce high yields and purity, making it a viable candidate for further research.

Scientific Research Applications

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to be effective against a range of viral infections, including influenza, SARS-CoV-2, and other coronaviruses. In preclinical studies, this molecule has been shown to reduce viral replication and improve survival rates in animal models. 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is currently being evaluated in clinical trials for the treatment of COVID-19.

properties

Product Name

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C18H17NO3/c1-2-12-7-9-13(10-8-12)16(20)11-18(22)14-5-3-4-6-15(14)19-17(18)21/h3-10,22H,2,11H2,1H3,(H,19,21)

InChI Key

CACBKRHORXSYLU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.